“4-(2-Chloro-4-fluorophenoxy)piperidine” is a biochemical compound used for proteomics research . It has a molecular formula of C11H13ClFNO and a molecular weight of 229.68 .
Piperidines, which include “4-(2-Chloro-4-fluorophenoxy)piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry .
The molecular structure of “4-(2-Chloro-4-fluorophenoxy)piperidine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The SMILES string representation of the molecule is C1CNCCC1OC2=C(C=C(C=C2)F)Cl .
Piperidines, including “4-(2-Chloro-4-fluorophenoxy)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The physical and chemical properties of “4-(2-Chloro-4-fluorophenoxy)piperidine” include a molecular weight of 229.68 and a molecular formula of C11H13ClFNO .
4-(2-Chloro-4-fluorophenoxy)piperidine is an organic compound with the molecular formula and a molecular weight of 229.68 g/mol. This compound is characterized by a piperidine ring substituted with a chloro and a fluorophenoxy group, which significantly influences its chemical behavior and potential applications in various fields, particularly in medicinal chemistry and biological research .
This compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the registry number 367501-07-3 . It falls under the category of halogenated organic compounds, specifically within the class of piperidine derivatives, which are known for their diverse biological activities.
The synthesis of 4-(2-Chloro-4-fluorophenoxy)piperidine typically involves a nucleophilic substitution reaction between 2-chloro-4-fluorophenol and piperidine. A common synthetic route includes:
In industrial applications, scaling up this synthesis would necessitate optimizing reaction conditions to ensure efficiency and safety, considering factors like temperature control and reactant concentrations.
The molecular structure of 4-(2-Chloro-4-fluorophenoxy)piperidine features a piperidine ring linked to a phenoxy group that includes both chlorine and fluorine substituents.
4-(2-Chloro-4-fluorophenoxy)piperidine can participate in various chemical reactions:
The mechanism of action for 4-(2-Chloro-4-fluorophenoxy)piperidine involves its interaction with specific biological targets, such as enzymes or receptors. The structural attributes allow it to bind effectively, modulating activity within biochemical pathways. This interaction is particularly relevant in pharmacological contexts where it may influence neurotransmitter systems or metabolic pathways .
4-(2-Chloro-4-fluorophenoxy)piperidine has several notable applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to diverse applications across scientific disciplines.
The synthesis of 4-(2-chloro-4-fluorophenoxy)piperidine relies heavily on nucleophilic aromatic substitution (SNAr) to form the pivotal C–O bond between the piperidine and aryl halide moieties. This reaction leverages the electron-deficient nature of the 1,2,4-trisubstituted benzene ring, where the chlorine atom at the ortho-position and fluorine at the para-position activate the ring toward nucleophilic attack. Piperidine derivatives, particularly 4-hydroxypiperidine or its activated variants, serve as competent nucleophiles. Key experimental parameters include:
Table 1: Optimization of Nucleophilic Substitution for 4-(2-Chloro-4-fluorophenoxy)piperidine
| Piperidine Precursor | Aryl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxypiperidine | 2-Chloro-1-fluoro-4-iodobenzene | K₂CO₃ | DMF | 78 |
| N-Boc-4-hydroxypiperidine | 1,2-Dichloro-4-fluorobenzene | Cs₂CO₃ | CH₃CN | 85 |
| 4-Triflatepiperidine | 2-Chloro-4-fluorophenol | Et₃N | Toluene | 92 |
Protection of the piperidine nitrogen is critical to prevent undesired N-alkylation or oxidation during C–O bond formation. The tert-butoxycarbonyl (Boc) group is the most widely employed protective moiety due to its stability under basic conditions and mild deprotection using trifluoroacetic acid (TFA) or HCl [2] [7]. Alternative strategies include:
Late-stage fluorination of the aryl ring can be achieved using electrophilic fluorinating agents. N-Fluoropyridinium salts (e.g., N-fluoropyridinium triflate) selectively fluorinate electron-rich positions ortho to chlorine substituents. This method is advantageous for introducing fluorine when halogenated phenol precursors lack the desired fluorine [4]. Conditions involve:
Directed ortho-metalation (DoM) enables precise halogen placement. For 4-(2-chloro-4-fluorophenoxy)piperidine synthesis, key steps include:
Table 2: Fluorination/Chlorination Reagents and Selectivity
| Reagent | Target Position | Substrate | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | para | 2-Chlorophenol | >90 | 78 |
| Cl₂, FeCl₃ | ortho | 4-Fluorophenol | 85 | 82 |
| CuCl₂, o-dichlorobenzene | ortho | 4-Fluoro-2-aminophenol | 88 | 75 |
Palladium and copper catalysts enable milder C–O coupling between piperidinols and aryl halides via C–O cross-coupling. Key systems include:
Microwave irradiation drastically improves efficiency in SNAr and catalytic cross-coupling:
Table 3: Microwave vs. Conventional Thermal Synthesis
| Reaction Type | Conditions | Time (Conv. vs. MW) | Yield (Conv. vs. MW) |
|---|---|---|---|
| SNAr Coupling | DMF, K₂CO₃, 110°C vs. 150°C MW | 12h vs. 0.25h | 78% vs. 94% |
| Pd/XPhos Catalysis | Toluene, 100°C vs. 120°C MW | 2h vs. 0.5h | 85% vs. 96% |
| N-Fluoropyridinium Fluorination | DCM, 25°C vs. 60°C MW | 8h vs. 1h | 75% vs. 88% |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5